phenyl N-(4-phenoxyphenyl)carbamate
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Overview
Description
Phenyl N-(4-phenoxyphenyl)carbamate is an organic compound with the molecular formula C19H15NO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenoxyphenyl group attached to the carbonyl carbon. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-(4-phenoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-phenoxyphenol in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Phenyl N-(4-phenoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Phenyl N-(4-phenoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic effects, including its role as an antioxidant, is ongoing.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of phenyl N-(4-phenoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, affecting their activity and function .
Comparison with Similar Compounds
Phenyl N-(4-phenoxyphenyl)carbamate can be compared with other carbamates such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness: What sets this compound apart is its phenoxyphenyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where other carbamates may not be as effective .
Properties
IUPAC Name |
phenyl N-(4-phenoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(23-17-9-5-2-6-10-17)20-15-11-13-18(14-12-15)22-16-7-3-1-4-8-16/h1-14H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBWVLNPKAOTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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